m-Toluidine m-Toluidine m-Toluidine (MT) is an aniline derivative that behaves as a fragile glass forming liquid. Its dielectric relaxation process, glass transition relaxation, relaxation modes and slow secondary relaxation have been studied. The analysis of MT crystalline phase by powder X-ray diffraction shows that it belongs to monoclinic space group, P21/c. Its structure is held together by N-H...N hydrogen bonds and van der Waals interactions.
M-toluidine appears as a clear colorless liquid. Flash point below 200°F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal.
Brand Name: Vulcanchem
CAS No.: 108-44-1
VCID: VC20870903
InChI: InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3
SMILES: CC1=CC(=CC=C1)N
Molecular Formula: C7H9N
C6H4CH3NH2
C7H9N
Molecular Weight: 107.15 g/mol

m-Toluidine

CAS No.: 108-44-1

Cat. No.: VC20870903

Molecular Formula: C7H9N
C6H4CH3NH2
C7H9N

Molecular Weight: 107.15 g/mol

* For research use only. Not for human or veterinary use.

m-Toluidine - 108-44-1

Specification

Description m-Toluidine (MT) is an aniline derivative that behaves as a fragile glass forming liquid. Its dielectric relaxation process, glass transition relaxation, relaxation modes and slow secondary relaxation have been studied. The analysis of MT crystalline phase by powder X-ray diffraction shows that it belongs to monoclinic space group, P21/c. Its structure is held together by N-H...N hydrogen bonds and van der Waals interactions.
M-toluidine appears as a clear colorless liquid. Flash point below 200°F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal.
CAS No. 108-44-1
Molecular Formula C7H9N
C6H4CH3NH2
C7H9N
Molecular Weight 107.15 g/mol
IUPAC Name 3-methylaniline
Standard InChI InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3
Standard InChI Key JJYPMNFTHPTTDI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N
Canonical SMILES CC1=CC(=CC=C1)N
Boiling Point 398.1 °F at 760 mm Hg (USCG, 1999)
203.3 °C
203 °C
398.1°F
397°F
Colorform Colorless to light yellow liquid
Flash Point 186 °F (USCG, 1999)
187 °F (86 °C) (Closed cup)
85 °C c.c.
187°F
Melting Point -22.7 °F (USCG, 1999)
-31.2 °C
-31.3 °C
-30 °C
-23°F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator